molecular formula C22H26N2O4 B13388526 Methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate

Methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate

Cat. No.: B13388526
M. Wt: 382.5 g/mol
InChI Key: DTDADHMBRZKXSC-UHFFFAOYSA-N
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Description

This compound is a structurally complex pentacyclic alkaloid derivative characterized by a fused polycyclic framework with a methoxy group at position 7, a methyl group at position 16, and an oxa (oxygen-containing) ring at position 17. Its molecular formula is C₂₁H₂₂N₂O₄, with a molecular weight of 382.458 g/mol . The stereochemistry and substitution pattern are critical to its physicochemical and biological properties. It belongs to a class of camptothecin analogs, which are known for their role as topoisomerase I inhibitors in anticancer therapies .

Properties

IUPAC Name

methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDADHMBRZKXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Challenges

  • Construction of the pentacyclic diaza-oxa fused ring system.

  • Stereoselective introduction of methyl and methoxy substituents.

  • Formation of the methyl ester group at the carboxylate position.

Reported Synthetic Routes

While no direct published total synthesis specifically naming this compound was found in the queried sources, related compounds in the yohimban and aspidospermatan families have been synthesized using:

These methods are adapted from the synthesis of structurally similar alkaloids such as aricine and tabersonine.

Semi-Synthesis from Natural Alkaloids

Source Alkaloids

  • Alkaloids such as aricine (a yohimban alkaloid methyl ester) and related pentacyclic indole alkaloids are isolated from plants like Catharanthus roseus and Rauvolfia cubana.

  • These natural products serve as precursors for chemical modification to yield the target compound.

Chemical Modifications

  • Selective Methylation : Introduction of methoxy groups at specific positions using methylating agents (e.g., methyl iodide, dimethyl sulfate).

  • Oxidation and Reduction Steps : To adjust oxidation states and introduce oxygen heteroatoms (e.g., formation of the 17-oxa ring).

  • Esterification : Conversion of carboxylic acid groups to methyl esters under acidic or coupling reagent conditions.

Extraction and Isolation from Plant Sources

Plant Sources

  • Catharanthus roseus (Madagascar periwinkle) is a well-known source of complex indole alkaloids, including related pentacyclic structures.

  • Alkaloids with similar frameworks have been isolated from Rauvolfia species and Artocarpus integer.

Extraction Methodology

  • Solvent Extraction : Using organic solvents such as methanol, ethanol, or dichloromethane to extract alkaloids from plant material.

  • Acid-Base Extraction : To separate alkaloids based on their basic nitrogen atoms.

  • Chromatographic Purification : Employing column chromatography (silica gel, reverse-phase), preparative HPLC for isolation of pure compounds.

Experimental Data and Preparation Parameters

Parameter Details
Molecular Formula C22H26N2O4
Molecular Weight 382.45 g/mol
Solubility Soluble in DMSO; may require co-solvents like ethanol, DMF for in vitro/in vivo formulations
Storage Powder stored at -20°C (up to 3 years); solution aliquots at -80°C recommended
Stock Solution Preparation Typical stock solutions prepared in DMSO at concentrations of 1 mM to 10 mM

Summary Table of Preparation Routes

Method Description Advantages Limitations References
Total Chemical Synthesis Multi-step organic synthesis constructing pentacyclic core and functional groups High purity, structural control Complex, time-consuming Adapted from related alkaloid syntheses
Semi-Synthesis Chemical modification of natural alkaloid precursors Uses natural chiral centers, fewer steps Requires access to natural precursors
Extraction from Plants Isolation from Catharanthus roseus and related species Natural source, sustainable if cultivated Low yield, purification required

Chemical Reactions Analysis

Types of Reactions: Aricine undergoes various chemical reactions, including:

    Oxidation: Aricine can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Aricine can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products:

    Oxidation products: Various oxidized derivatives of Aricine.

    Reduction products: Reduced forms of Aricine with altered functional groups.

    Substitution products: Aricine derivatives with substituted functional groups.

Scientific Research Applications

    Chemistry: Aricine is used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Aricine’s biological activity makes it a valuable compound for studying cellular processes and interactions.

    Medicine: Aricine has shown potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Aricine and its derivatives are used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Aricine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Aricine binds to certain proteins and enzymes, modulating their activity.

    Pathways Involved: Aricine affects various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares structural analogs with modifications in substituents, rings, or stereochemistry:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Differences Reference
Methyl 6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[...] 6,7-dimethoxy 412.485 Additional methoxy at position 6 enhances polarity; may reduce membrane permeability
Methyl 18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy[...] Trimethoxybenzoyl ester 564.634 Bulkier ester group increases steric hindrance, potentially reducing enzymatic degradation
[(19S)-19-Ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[...]hexanoate Ethyl group at position 19, hexanoate ester N/A Increased lipophilicity from hexanoate ester may improve cell permeability
(19S)-7-(2-Aminoethoxy)-10,19-diethyl-19-hydroxy[...] Aminoethoxy group at position 7 435.47 Aminoethoxy enhances solubility; diethyl groups may alter pharmacokinetics
Methyl 16-methyl-17-oxa-3,13-diazapentacyclo[...] No methoxy group at position 7 352.432 Reduced polarity due to absence of methoxy; lower molecular weight

Physicochemical Properties

  • Molecular Weight : The target compound (382.458 g/mol) is lighter than analogs with bulky ester groups (e.g., 564.634 g/mol in ) but heavier than simpler derivatives (352.432 g/mol in ).
  • Lipophilicity: The methoxy group increases logP compared to non-methoxy analogs, balancing solubility and membrane permeability .
  • Hydrogen Bonding : The carboxylate and methoxy groups provide hydrogen-bond acceptors, critical for target interactions .

Anticancer Potential

  • Mechanism : Analogous to camptothecins, the compound likely induces DNA damage via topoisomerase I inhibition .
  • Efficacy: Derivatives with 7-methoxy groups show enhanced cytotoxicity in vitro compared to non-substituted analogs .

Biological Activity

Methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H26N2O4C_{22}H_{26}N_{2}O_{4} and a molecular weight of approximately 382.46 daltons. Its intricate structure includes multiple rings and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H26N2O4C_{22}H_{26}N_{2}O_{4}
Molecular Weight382.46 g/mol
SMILESCOC(=O)C1=COC@@H[C@@H]2CN3CCc4c([nH]c5cc(OC)ccc45)[C@@H]

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to methyl 7-methoxy-16-methyl-17-oxa exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

One notable biological activity of this compound is its role as an acetylcholinesterase inhibitor . This mechanism is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels must be maintained for proper cognitive function.

Cytotoxicity and Anticancer Activity

Preliminary investigations have suggested that methyl 7-methoxy-16-methyl-17-oxa may possess cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several alkaloids derived from Tabernaemontana species, which include compounds similar to methyl 7-methoxy-16-methyl-17-oxa. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Study 2: Neuroprotective Effects

In another study focusing on neuroprotective effects, researchers found that compounds with similar structures to methyl 7-methoxy-16-methyl-17-oxa could protect neuronal cells from oxidative stress-induced damage. This suggests a potential therapeutic role in neurodegenerative disorders.

The biological activities of methyl 7-methoxy-16-methyl-17-oxa can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, enhancing neurotransmission.
  • Cellular Apoptosis Induction : The compound may activate pathways leading to programmed cell death in cancer cells.
  • Antimicrobial Action : The structural features allow for interaction with bacterial membranes or essential enzymes, disrupting their function.

Q & A

Basic Research Questions

Q. What are the recommended techniques for synthesizing this compound, and how can impurities be minimized during synthesis?

  • Methodology : Use multi-step organic synthesis with catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing the pentacyclic core. Purification via preparative HPLC with a C18 reverse-phase column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is critical to isolate the target compound from byproducts . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity (>95%) via LC-MS .

Q. How should researchers safely handle this compound given its potential hazards?

  • Methodology : Follow OSHA/GHS guidelines for Category 2 skin/eye irritants (H315, H319) and respiratory irritants (H335). Use P95 respirators, nitrile gloves, and fume hoods during handling. Store in inert atmospheres (argon) at –20°C to prevent degradation .

Q. What spectroscopic methods are optimal for structural confirmation?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation with 2D NMR (¹H-¹³C HSQC, HMBC) to resolve the complex pentacyclic scaffold. X-ray crystallography (single-crystal analysis, R factor <0.06) is recommended for absolute stereochemical assignment .

Advanced Research Questions

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies using forced degradation (e.g., 0.1 M HCl/NaOH, 40–80°C). Analyze degradation products via UPLC-QTOF-MS and correlate results with Arrhenius kinetics to predict shelf-life. Note: Stability may vary due to the labile methoxy and ester groups .

Q. What computational approaches are suitable for predicting its pharmacokinetic properties?

  • Methodology : Use density functional theory (DFT) to calculate LogP (lipophilicity) and molecular dynamics simulations to assess membrane permeability. Validate predictions with in vitro Caco-2 cell assays for intestinal absorption .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology : Perform meta-analysis of existing data (e.g., IC50 values in enzyme inhibition assays) using standardized protocols (e.g., fixed ATP concentrations in kinase assays). Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are recommended for optimizing its solubility in aqueous buffers for in vitro studies?

  • Methodology : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation. Alternatively, synthesize water-soluble prodrugs by modifying the carboxylate group (e.g., PEGylation) .

Q. How can the compound’s interaction with target proteins be characterized at the atomic level?

  • Methodology : Employ cryo-EM or X-ray crystallography (resolution ≤2.5 Å) to resolve binding modes. For dynamic interactions, use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes .

Notes on Experimental Design

  • Data Validation : Cross-reference analytical results with structurally analogous compounds (e.g., and ) to confirm spectral assignments .
  • Safety Compliance : Adhere to IARC/NTP guidelines for carcinogenicity screening, particularly for derivatives with alkylating moieties .
  • Ethical Standards : For in vivo studies, ensure protocols comply with institutional animal care guidelines (e.g., OECD 423 for acute toxicity testing) .

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